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molecular formula C14H8ClF3O2 B1654783 4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid CAS No. 273727-25-6

4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid

Cat. No. B1654783
M. Wt: 300.66 g/mol
InChI Key: BNOSVWSVSXMETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06552022B1

Procedure details

To a solution of 5′-chloro-2′-methyl-4-trifluoromethyl-biphenyl (27 g) in a mixture of t-butanol (100 mL) and H2O (200 mL) was added portionwise KMnO4 (46.9 g). At the end of the addition, the mixture was heated under reflux for 16 hours, cooled to room temperature and filtered on celite. The filtrate was then acidified with concentrated HCl and the aqueous layer was extracted with AcOEt. The combined organic extracts were washed with brine, dried over Na2SO4, filtered and evaporated under reduced pressure to give the title compound (24 g) as white crystals.
Name
5′-chloro-2′-methyl-4-trifluoromethyl-biphenyl
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
46.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:18])=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=2)[CH:7]=1.[O-:19][Mn](=O)(=O)=O.[K+].[OH2:25]>C(O)(C)(C)C>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:9]=[CH:10][C:11]([C:14]([F:15])([F:16])[F:17])=[CH:12][CH:13]=2)[C:5]([C:18]([OH:19])=[O:25])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
5′-chloro-2′-methyl-4-trifluoromethyl-biphenyl
Quantity
27 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C1=CC=C(C=C1)C(F)(F)F)C
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
46.9 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered on celite
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with AcOEt
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=C1)C1=CC=C(C=C1)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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